molecular formula C5H6ClNO3S B1301105 3,5-Dimethylisoxazole-4-sulfonyl chloride CAS No. 80466-79-1

3,5-Dimethylisoxazole-4-sulfonyl chloride

Cat. No.: B1301105
CAS No.: 80466-79-1
M. Wt: 195.62 g/mol
InChI Key: GZLPFEYTAAXJCP-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO3S. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride typically involves a two-step process:

Chemical Reactions Analysis

3,5-Dimethylisoxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethylisoxazole-4-sulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the development of biochemical assays.

    Medicine: The compound is involved in the synthesis of potential therapeutic agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various chemical and biological applications .

Comparison with Similar Compounds

3,5-Dimethylisoxazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and isoxazole derivatives:

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLPFEYTAAXJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371273
Record name 3,5-dimethylisoxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-79-1
Record name 3,5-dimethylisoxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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